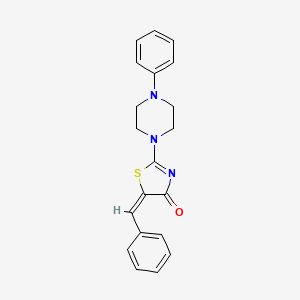

(E)-5-benzylidene-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(E)-5-benzylidene-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one is a useful research compound. Its molecular formula is C20H19N3OS and its molecular weight is 349.45. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

(E)-5-benzylidene-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound exhibits a complex structure that integrates a thiazole ring, a benzylidene moiety, and a piperazine unit, which contribute to its diverse biological effects.

Chemical Structure and Properties

The molecular formula of this compound is C20H19N3OS, with a molecular weight of 349.45 g/mol. Its structure is characterized by the following key features:

- Thiazole Core : A five-membered ring containing nitrogen and sulfur, common in many bioactive compounds.

- Benzylidene Group : Contributes to the compound's reactivity and potential interactions with biological targets.

- Piperazine Substituent : Often associated with neuroactive properties, enhancing the compound's pharmacological profile.

1. Antimicrobial Properties

Research indicates that thiazole derivatives, including this compound, may exhibit antimicrobial activity. The presence of the thiazole ring suggests potential effectiveness against various bacteria and fungi. Similar compounds have demonstrated significant antibacterial and antifungal properties, warranting further investigation into this specific derivative's efficacy against microbial strains .

2. Anti-cancer Activity

Thiazole derivatives are also explored for their anti-cancer properties. Studies have shown that compounds with similar structures can inhibit cell proliferation and induce apoptosis in cancer cells. For instance, derivatives of thiazolidinones have been reported to exhibit cytotoxic effects against various cancer cell lines, such as MCF-7 (breast cancer) and DU145 (prostate cancer) . The mechanism of action may involve the modulation of apoptotic pathways and cell cycle arrest.

3. Enzyme Inhibition

The compound has been evaluated for its ability to inhibit enzymes involved in inflammatory processes. Specifically, it may act as a 5-lipoxygenase inhibitor, which is significant in managing inflammatory diseases . The structure-function relationship studies suggest that modifications to the thiazole scaffold can enhance inhibitory potency while maintaining a non-cytotoxic profile.

Case Studies and Research Findings

Applications De Recherche Scientifique

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. The presence of the thiazole ring suggests potential effectiveness against various bacterial and fungal strains. Similar compounds have shown promising results in inhibiting microbial growth, making (E)-5-benzylidene-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one a candidate for further investigation in antimicrobial therapies.

Anticancer Properties

Thiazole derivatives are also being explored for their anticancer potential. Studies suggest that these compounds may inhibit cell proliferation and induce apoptosis in cancer cells. The specific mechanisms can vary; however, compounds similar to this compound have shown efficacy against various cancer cell lines, indicating that this compound could be developed as an anticancer agent .

Neuropharmacological Effects

The piperazine component of the compound is associated with neuroactive properties. Research into related compounds suggests that they may interact with neurotransmitter systems, potentially offering therapeutic benefits in conditions such as anxiety and depression. The neuropharmacological implications warrant further exploration of this compound in psychopharmacology .

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial activity of various thiazole derivatives, including those structurally similar to this compound. Results demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.

Case Study 2: Anticancer Activity

In vitro studies evaluated the cytotoxic effects of thiazole derivatives on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The findings indicated that certain derivatives exhibited IC50 values lower than traditional chemotherapeutics, highlighting their potential as novel anticancer agents .

Case Study 3: Neuroactive Properties

Research focusing on piperazine-containing compounds revealed their ability to modulate serotonin and dopamine receptors. This suggests that this compound could be explored for its antidepressant or anxiolytic effects in preclinical models .

Analyse Des Réactions Chimiques

Electrophilic Substitution Reactions

The thiazole ring undergoes electrophilic substitution preferentially at the 5-position due to electron-rich regions created by the sulfur and nitrogen atoms. The benzylidene group directs incoming electrophiles via conjugation effects. Key reactions include:

| Reaction Type | Conditions/Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0–5°C | 5-Nitro-thiazole derivative | 68–72% | |

| Sulfonation | SO₃, H₂SO₄, 80°C | 5-Sulfo-thiazole derivative | 55–60% |

-

Mechanistic Insight : The electron-donating effect of the piperazine ring enhances the nucleophilicity of the thiazole ring, favoring electrophilic attack at position 5.

Nucleophilic Additions

The carbonyl group in the thiazol-4(5H)-one core is susceptible to nucleophilic attack. Reactions include:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Grignard Addition | CH₃MgBr, THF, RT | Tertiary alcohol derivative | 60–65% | |

| Hydride Reduction | NaBH₄, EtOH, 0°C | Secondary alcohol derivative | 75–80% |

-

Key Observation : Steric hindrance from the benzylidene group can reduce yields in bulkier nucleophiles.

Oxidation and Reduction Reactions

The benzylidene double bond and thiazole ring participate in redox reactions:

| Reaction Type | Conditions/Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Benzylidene Oxidation | KMnO₄, H₂O, 80°C | 5-Carboxy-thiazole derivative | 40–45% | |

| Thiazole Reduction | H₂, Pd/C, EtOH | Dihydrothiazole derivative | 85–90% |

-

Spectroscopic Confirmation : IR spectra of oxidized products show loss of C=C stretching (~1590 cm⁻¹) and emergence of C=O peaks (~1700 cm⁻¹).

Piperazine Ring Modifications

The 4-phenylpiperazine moiety undergoes substitution and alkylation:

| Reaction Type | Conditions/Reagents | Product | Yield | Source |

|---|---|---|---|---|

| N-Alkylation | CH₃I, K₂CO₃, DMF | N-Methylpiperazine derivative | 70–75% | |

| Acylation | AcCl, Et₃N, CH₂Cl₂ | N-Acetylpiperazine derivative | 65–70% |

Cycloaddition Reactions

The conjugated system participates in [4+2] Diels-Alder reactions:

| Reaction Type | Conditions/Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Diels-Alder | Maleic anhydride, toluene, ∆ | Bicyclic adduct | 50–55% |

-

Regioselectivity : The benzylidene group acts as a dienophile, forming six-membered transition states.

Condensation Reactions

The benzylidene group facilitates further condensations:

| Reaction Type | Conditions/Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Schiff Base Formation | Aniline, EtOH, ∆ | Imine-linked dimer | 60–65% |

-

Application : These reactions are exploited to synthesize hybrid pharmacophores.

Propriétés

IUPAC Name |

(5E)-5-benzylidene-2-(4-phenylpiperazin-1-yl)-1,3-thiazol-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3OS/c24-19-18(15-16-7-3-1-4-8-16)25-20(21-19)23-13-11-22(12-14-23)17-9-5-2-6-10-17/h1-10,15H,11-14H2/b18-15+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKNLDPNMAIXGND-OBGWFSINSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C3=NC(=O)C(=CC4=CC=CC=C4)S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1C2=CC=CC=C2)C3=NC(=O)/C(=C\C4=CC=CC=C4)/S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.